Tris[4-(1-phenylethyl)phenyl] phosphate
Tris[4-(1-phenylethyl)phenyl] phosphate
Brand Name:
Vulcanchem
CAS No.:
16960-08-0
VCID:
VC0101261
InChI:
InChI=1S/C42H39O4P/c1-31(34-13-7-4-8-14-34)37-19-25-40(26-20-37)44-47(43,45-41-27-21-38(22-28-41)32(2)35-15-9-5-10-16-35)46-42-29-23-39(24-30-42)33(3)36-17-11-6-12-18-36/h4-33H,1-3H3
SMILES:
CC(C1=CC=CC=C1)C2=CC=C(C=C2)OP(=O)(OC3=CC=C(C=C3)C(C)C4=CC=CC=C4)OC5=CC=C(C=C5)C(C)C6=CC=CC=C6
Molecular Formula:
C42H39O4P
Molecular Weight:
638.7 g/mol
Tris[4-(1-phenylethyl)phenyl] phosphate
CAS No.: 16960-08-0
Main Products
VCID: VC0101261
Molecular Formula: C42H39O4P
Molecular Weight: 638.7 g/mol
CAS No. | 16960-08-0 |
---|---|
Product Name | Tris[4-(1-phenylethyl)phenyl] phosphate |
Molecular Formula | C42H39O4P |
Molecular Weight | 638.7 g/mol |
IUPAC Name | tris[4-(1-phenylethyl)phenyl] phosphate |
Standard InChI | InChI=1S/C42H39O4P/c1-31(34-13-7-4-8-14-34)37-19-25-40(26-20-37)44-47(43,45-41-27-21-38(22-28-41)32(2)35-15-9-5-10-16-35)46-42-29-23-39(24-30-42)33(3)36-17-11-6-12-18-36/h4-33H,1-3H3 |
Standard InChIKey | LVNYEUXPFPQSNE-UHFFFAOYSA-N |
SMILES | CC(C1=CC=CC=C1)C2=CC=C(C=C2)OP(=O)(OC3=CC=C(C=C3)C(C)C4=CC=CC=C4)OC5=CC=C(C=C5)C(C)C6=CC=CC=C6 |
Canonical SMILES | CC(C1=CC=CC=C1)C2=CC=C(C=C2)OP(=O)(OC3=CC=C(C=C3)C(C)C4=CC=CC=C4)OC5=CC=C(C=C5)C(C)C6=CC=CC=C6 |
PubChem Compound | 519343 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume